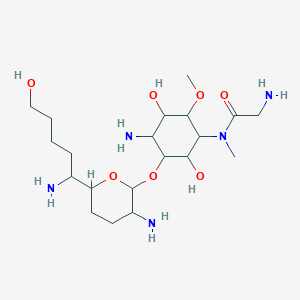

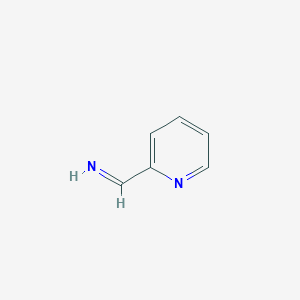

![molecular formula C9H7NO3S B046888 Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 118620-99-8](/img/structure/B46888.png)

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

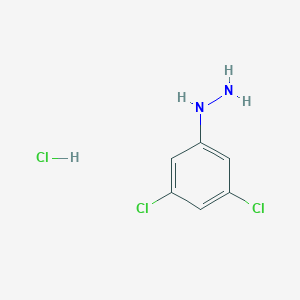

The synthesis of related benzo[d]thiazole derivatives involves various strategies, including the reaction of benzothiazoles with different reagents under catalyst-free conditions, highlighting the versatility of this chemical scaffold in synthetic chemistry (Nassiri, 2023). Another approach for synthesizing related structures involves palladium-catalyzed oxidative aminocarbonylation-cyclization of specific precursors, demonstrating the compound's accessibility through modern synthetic methods (Gabriele et al., 2006).

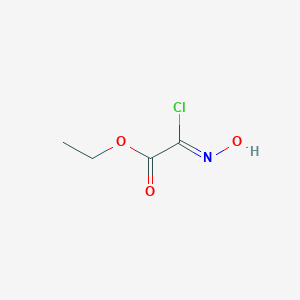

Molecular Structure Analysis

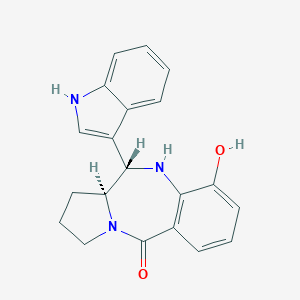

The molecular structure of closely related compounds has been elucidated through spectroscopic methods and single-crystal X-ray diffraction (SC-XRD), providing insights into their geometries, bond lengths, and angles. These studies reveal the stability and electronic properties of the molecule, contributing to a deeper understanding of its reactivity and potential applications (Haroon et al., 2019).

Chemical Reactions and Properties

Research on benzo[d]thiazole derivatives includes studies on their reactivity, such as metal-induced tautomerization, which can transform oxazole and thiazole molecules into their carbene tautomers. This reactivity opens up pathways for further chemical transformations and applications (Ruiz & Perandones, 2009).

Physical Properties Analysis

The physical properties of benzo[d]thiazole derivatives, including melting points, solubility, and crystal structures, are crucial for their application in material science and drug design. These properties are determined through various analytical techniques, providing a foundation for the compound's use in diverse fields (Zhang et al., 2021).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to understanding the compound's behavior in chemical reactions. Studies on related compounds have explored these properties, shedding light on their potential as intermediates in organic synthesis and their role in forming more complex molecules (Mishra et al., 2014).

Scientific Research Applications

-

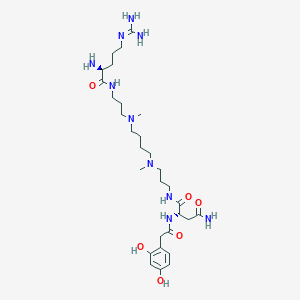

Antioxidant, Analgesic, Anti-inflammatory Applications

- Field : Medicinal Chemistry

- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules .

- Results & Outcomes : The outcomes of these applications would also depend on the specific context, but generally, these compounds have been found to have beneficial effects with lesser side effects .

-

Antimicrobial Applications

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .

- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

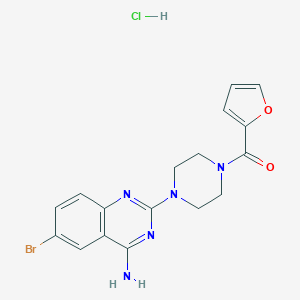

Anti-HIV Applications

-

Antifungal Applications

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .

- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Antihypertensive Applications

-

Antischizophrenia Applications

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .

- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .

- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .

Future Directions

The future directions for “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the structure-activity relationship (SAR) of these compounds could be investigated to design and synthesize new derivatives with enhanced activities .

properties

IUPAC Name |

methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZLSFKNVQDBOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

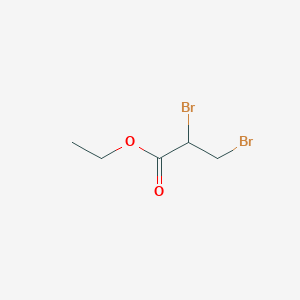

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556124 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

CAS RN |

118620-99-8 |

Source

|

| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.